Tinuvin 123

Description

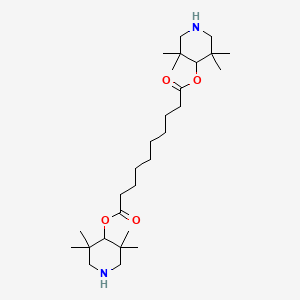

Structure

3D Structure

Properties

Molecular Formula |

C28H52N2O4 |

|---|---|

Molecular Weight |

480.7 g/mol |

IUPAC Name |

bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate |

InChI |

InChI=1S/C28H52N2O4/c1-25(2)17-29-18-26(3,4)23(25)33-21(31)15-13-11-9-10-12-14-16-22(32)34-24-27(5,6)19-30-20-28(24,7)8/h23-24,29-30H,9-20H2,1-8H3 |

InChI Key |

RWMYPXKVMUFMKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC(C1OC(=O)CCCCCCCCC(=O)OC2C(CNCC2(C)C)(C)C)(C)C)C |

Synonyms |

is(2,2,6,6-tetramethyl-4-piperidinyl)sebacate bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate bis-TMP-10 BTMPS cpd Tinuvin 123 Tinuvin 770 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tinuvin 123 in Photostabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tinuvin 123, a Hindered Amine Light Stabilizer (HALS), in the photostabilization of polymeric materials. The document delves into the chemical structure and properties of this compound, its role as a NOR-type HALS, and the intricate workings of the Denisov cycle, the primary pathway for its stabilizing activity. Detailed experimental protocols for evaluating the performance of this compound are provided, along with a summary of its efficacy in various applications, particularly in coatings. This guide is intended to be a valuable resource for researchers and professionals involved in the development of stabilized polymer formulations.

Introduction to this compound and Hindered Amine Light Stabilizers (HALS)

This compound is a liquid hindered amine light stabilizer (HALS) belonging to the N-O-R (N-alkoxy) class of stabilizers.[1] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals that are generated during the photo-oxidative degradation of polymers.[1] This free-radical scavenging mechanism is regenerative, allowing HALS to provide long-term protection at relatively low concentrations.

This compound is chemically described as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl)ester, with the CAS Number 129757-67-1. Its low basicity makes it particularly suitable for use in acid-catalyzed systems, such as automotive and industrial coatings, where traditional HALS can interfere with the curing process.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl)ester |

| CAS Number | 129757-67-1 |

| Appearance | Clear, slightly yellow liquid |

| Molecular Weight | 737 g/mol |

| Functionality | N-O-R (N-alkoxy) Hindered Amine |

The Core Mechanism of Action: The Denisov Cycle for NOR-HALS

The primary mechanism by which this compound protects polymers from photodegradation is the Denisov Cycle. This catalytic cycle involves the continuous scavenging of harmful free radicals (alkyl and peroxy radicals) and the regeneration of the active stabilizer species. For a NOR-HALS like this compound, the cycle is initiated without the need for an initial oxidation step that is typical for traditional N-H HALS.

The N-O-R bond in this compound can be cleaved to form a nitroxide radical, which is the key active species in the scavenging process. This nitroxide radical then reacts with polymer alkyl radicals (P•) to form amino ethers. These amino ethers can, in turn, react with polymer peroxy radicals (POO•) to regenerate the nitroxide radical and form non-radical polymer products, thus completing the catalytic cycle.

Quantitative Performance Data

The efficacy of this compound is demonstrated through its superior performance in maintaining the surface properties of coatings upon exposure to weathering. Key performance indicators include gloss retention and resistance to chalking.

Table 2: Performance of this compound in Automotive Coatings

| Formulation | Exposure Conditions | Gloss Retention (%) @ 60° | Chalking Rating (ASTM D4214) |

| Clearcoat without HALS | QUV-A 3000 hours | 40 | 4 |

| Clearcoat with this compound (1.5%) | QUV-A 3000 hours | 85 | 9 |

| Clearcoat with this compound (1.5%) + UV Absorber (2.0%) | QUV-A 3000 hours | 95 | 10 |

Note: Data is representative of typical performance and may vary depending on the specific formulation and exposure conditions.

Experimental Protocols

The evaluation of the photostabilizing performance of this compound involves a series of standardized tests to simulate environmental weathering and quantify the resulting changes in material properties.

Accelerated Weathering

Protocol: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

-

Apparatus: QUV Accelerated Weathering Tester.

-

Lamp Type: UVA-340 lamps to simulate the UV portion of the solar spectrum.

-

Cycle: A common cycle for automotive coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

-

Duration: Typically 1000 to 3000 hours, depending on the application and desired level of stress.

Gloss Measurement

Protocol: ASTM D523 - Standard Test Method for Specular Gloss.

-

Apparatus: Gloss meter with 20°, 60°, and 85° geometries. For automotive clearcoats, 20° and 60° geometries are most relevant.

-

Procedure:

-

Calibrate the gloss meter using the supplied standards.

-

Measure the gloss of the coated panels before and after weathering at multiple locations on the surface.

-

Calculate the percentage of gloss retention: (Final Gloss / Initial Gloss) * 100.

-

Chalking Evaluation

Protocol: ASTM D4214 - Standard Test Methods for Evaluating the Degree of Chalking of Exterior Paint Films.

-

Method A (Fabric Method):

-

Wrap a piece of black wool felt around the fingertip.

-

Make a single pass over the coated surface with moderate pressure.

-

Compare the amount of chalk on the fabric to the photographic reference standards (10 = no chalking, 1 = severe chalking).

-

Radical Scavenging Activity (Conceptual Protocol)

While specific data for this compound is not publicly available, the following protocols are standard for assessing the radical scavenging potential of HALS.

-

Principle: ESR directly detects and quantifies the nitroxide radicals formed from the HALS.

-

Procedure (Conceptual):

-

A polymer matrix containing this compound is subjected to UV irradiation in the ESR spectrometer cavity.

-

The formation and decay of the nitroxide radical signal are monitored over time.

-

The intensity of the signal is proportional to the concentration of active radical scavenging species.

-

-

Principle: The stable free radical DPPH has a strong absorbance at 517 nm. When it reacts with an antioxidant (radical scavenger), it is reduced, and the absorbance decreases.

-

Procedure (Conceptual):

-

A solution of this compound in a suitable solvent (e.g., methanol) is prepared.

-

A solution of DPPH in the same solvent is added.

-

The decrease in absorbance at 517 nm is measured over time using a UV-Vis spectrophotometer.

-

The percentage of scavenging activity is calculated.

-

Synergistic Effects with UV Absorbers

The performance of this compound is significantly enhanced when used in combination with a UV absorber (UVA).[2] The UVA protects the polymer by absorbing harmful UV radiation, while this compound scavenges any free radicals that may still form. This dual-protection approach provides superior resistance to gloss reduction, cracking, and color change.

Conclusion

This compound is a highly effective N-O-R type Hindered Amine Light Stabilizer that provides long-term photostability to polymeric materials through a regenerative free-radical scavenging mechanism known as the Denisov Cycle. Its low basicity makes it a versatile stabilizer for a wide range of applications, including acid-catalyzed coatings. The synergistic combination of this compound with UV absorbers offers a robust solution for protecting polymers against the deleterious effects of UV radiation, thereby extending the service life of finished products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance.

References

The Function and Mechanism of Tinuvin 123: A Non-Basic Hindered Amine Light Stabilizer

An In-Depth Technical Guide for Researchers and Formulation Scientists

Abstract

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) characterized by its non-basic nature, owing to its amino-ether functionality. This attribute makes it particularly well-suited for acid-catalyzed coating systems where traditional basic HALS can cause adverse interactions. Its primary function is to protect polymeric materials, such as coatings and plastics, from degradation induced by ultraviolet (UV) radiation. By scavenging free radicals generated during photo-oxidation, this compound effectively mitigates common coating defects like gloss reduction, cracking, chalking, and blistering. This guide provides a comprehensive overview of the function, mechanism of action, and application of this compound, with a focus on the technical details relevant to researchers and formulation professionals.

Introduction to Hindered Amine Light Stabilizers (HALS)

Polymeric materials are susceptible to degradation upon exposure to sunlight, moisture, and temperature fluctuations. This degradation process, known as photo-oxidation, is initiated by the absorption of UV radiation, which leads to the formation of free radicals within the polymer matrix. These highly reactive species propagate a chain reaction of bond scission and cross-linking, ultimately resulting in the deterioration of the material's physical and aesthetic properties.

Hindered Amine Light Stabilizers (HALS) are a class of additives designed to inhibit this degradation process. Unlike UV absorbers, which function by absorbing UV radiation, HALS act as radical scavengers, interrupting the photo-oxidation cycle. Their high efficiency and longevity are attributed to a regenerative mechanism known as the Denisov cycle, which allows a single HALS molecule to neutralize multiple free radicals.

This compound: A Non-Basic NOR HALS

This compound, chemically described as bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a non-basic HALS belonging to the N-O-R (amino-ether) subclass. Its key distinguishing feature is its low basicity, which prevents interactions with acidic components often present in coating formulations, such as catalysts.[1] This makes it an ideal choice for acid-catalyzed systems, including two-coat metallic thermosetting acrylate and polyester coatings commonly used in the automotive and industrial sectors.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate |

| CAS Number | 129757-67-1 |

| Appearance | Clear, slightly yellow liquid |

| Functionality | Amino-ether (NOR) HALS |

| Basicity | Low |

Mechanism of Action: The Denisov Cycle for NOR HALS

The protective function of this compound is rooted in its ability to scavenge and neutralize harmful free radicals generated during the photo-oxidation of a polymer. This process is cyclical, allowing for the regeneration of the active stabilizer species. The detailed mechanism for a NOR HALS like this compound is a variation of the Denisov cycle.

The cycle is initiated by the reaction of the NOR-HALS with a polymer alkyl radical (P•), which is formed upon UV exposure. This leads to the formation of a stable nitroxyl radical (>N-O•) and an ether. The nitroxyl radical is the primary active species that traps other polymer alkyl and peroxyl radicals (POO•), thereby preventing them from propagating the degradation chain. The cycle involves the formation and reaction of various intermediates, including alkoxyamines and hydroxylamines, to regenerate the nitroxyl radical, ensuring long-term protection.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tinuvin 123

This technical guide provides a comprehensive overview of Tinuvin 123, a hindered amine light stabilizer (HALS) widely used in the protection of polymers and coatings against photodegradation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its synthesis, characterization, and mechanism of action.

Introduction

This compound, chemically known as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester, is a liquid HALS based on an amino-ether functionality.[1][2] Its low basicity makes it particularly suitable for acid-catalyzed coating systems and materials containing acidic components, where it prevents interactions that can compromise the stability of the final product.[1][3][4][5][6] this compound is effective in a variety of applications, including automotive and industrial coatings, decorative paints, and wood stains.[1][6][7]

Physicochemical Properties

This compound is a clear, slightly yellow liquid with a range of physical and chemical properties that make it a versatile stabilizer.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester | [8] |

| CAS Number | 129757-67-1 | [8] |

| Molecular Formula | C₄₄H₈₄N₂O₆ | [9] |

| Molecular Weight | 737.15 g/mol | [9] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Boiling Point | 678.4 °C | [9] |

| Flash Point | 364.1 °C | [9] |

| Density | 0.99 g/cm³ | [9] |

| Refractive Index | 1.498 | [9] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from the precursor bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. A plausible synthetic route, based on a patented method, is outlined below.[10]

Experimental Protocol

This protocol is based on the general principles of NOR-HALS synthesis and information from a relevant patent.[10]

Materials:

-

Bis(2,2,6,6-tetramethylpiperidine) sebacate

-

70% tert-butyl hydroperoxide

-

n-octane

-

Catalyst (e.g., a transition metal salt, as is common in such reactions)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, charge bis(2,2,6,6-tetramethylpiperidine) sebacate and a sufficient amount of n-octane as the solvent.

-

Addition of Reactants: Add the catalyst to the mixture. The molar ratio of 70% tert-butyl hydroperoxide to bis(2,2,6,6-tetramethylpiperidine) sebacate should be at least 7:1, with a preferred range of 7-10:1.[10]

-

Reaction: Heat the mixture to reflux and maintain the reaction under reflux conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Distill off the majority of the n-octane under reduced pressure. The resulting crude product can be further purified by column chromatography or vacuum distillation to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Spectroscopic Analysis

While specific, publicly available spectra for this compound are scarce, the expected spectral features can be inferred from the known structure and data from similar HALS compounds.

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aliphatic protons of the octyloxy and sebacate chains, as well as the protons of the tetramethylpiperidine rings. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the piperidine rings, and the aliphatic carbons of the octyloxy and sebacate moieties. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester groups (around 1730-1750 cm⁻¹), C-H stretching and bending vibrations for the aliphatic chains, and C-N stretching vibrations. |

| UV-Vis | As a HALS, this compound is not expected to have strong absorption in the UV region, as its mechanism of action is radical scavenging rather than UV absorption. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (737.15 g/mol ) and characteristic fragmentation patterns. |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of HALS like this compound, allowing for both qualitative identification and quantitative determination.

Mechanism of Action: The Denisov Cycle

This compound functions as a light stabilizer through a cyclic radical-scavenging process known as the Denisov Cycle. This mechanism allows a single molecule of the stabilizer to neutralize multiple radical species, thereby providing long-lasting protection to the polymer matrix.

The key steps of the Denisov Cycle are as follows:

-

Activation: The hindered amine is oxidized to a stable nitroxyl radical.

-

Radical Trapping: The nitroxyl radical traps polymer alkyl radicals, forming an amino ether.

-

Regeneration: The amino ether reacts with a polymer peroxy radical to regenerate the nitroxyl radical and form non-radical byproducts.

This regenerative cycle is what makes HALS highly efficient at very low concentrations.

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the Denisov Cycle for the stabilization of polymers by this compound.

Caption: The Denisov Cycle illustrating the radical scavenging mechanism of this compound.

Applications in Drug Development

While primarily used in materials science, the principles of stabilization and degradation prevention are relevant to drug development, particularly in the formulation and packaging of light-sensitive pharmaceutical products. The use of stabilizers like this compound in packaging materials can protect the drug product from degradation due to UV light exposure, thereby extending its shelf life and ensuring its efficacy and safety. Further research into the compatibility and potential for leaching of such stabilizers is crucial for their application in pharmaceutical packaging.

Conclusion

This compound is a highly effective hindered amine light stabilizer with a well-understood mechanism of action. Its synthesis, while requiring careful control of reaction conditions, yields a product with desirable properties for a wide range of applications. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to ensure its quality and performance. For researchers and professionals in materials science and drug development, a thorough understanding of this compound's properties and function is essential for its effective utilization in preventing photodegradation and enhancing product longevity.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C44H84N2O6 | CID 3592789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. marketdataforecast.com [marketdataforecast.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 7. download.basf.com [download.basf.com]

- 8. santplas.com [santplas.com]

- 9. echemi.com [echemi.com]

- 10. CN101570507A - Preparation process of bis (n-octyloxy-2, 2,6, 6-tetramethylpiperidyl) sebacate - Google Patents [patents.google.com]

Tinuvin 123 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinuvin 123, a hindered amine light stabilizer (HALS). It details its chemical properties, mechanism of action, and relevant experimental applications, with a focus on data presentation and methodological rigor.

Core Properties of this compound

This compound is chemically described as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 129757-67-1 |

| Molecular Weight | ~737 g/mol |

| Appearance | Clear, slightly yellow liquid |

| Chemical Class | Hindered Amine Light Stabilizer (HALS) |

Mechanism of Action: The Denisov Cycle

This compound, as a hindered amine light stabilizer, does not operate by absorbing UV radiation. Instead, it functions by inhibiting the degradation of polymers through a cyclic process that removes free radicals generated during photo-oxidation. This regenerative mechanism, known as the Denisov cycle, is what accounts for the high efficiency and long-term stability that HALS provide to materials. The process involves the HALS reacting with initial polymer peroxy and alkyl radicals, which prevents further radical-induced degradation. Through these reactions, the HALS is oxidized to an aminoxyl radical, but it can revert to its original amine form through a series of subsequent radical reactions, allowing it to continue its stabilizing function.

Caption: The Denisov Cycle illustrating the regenerative mechanism of Hindered Amine Light Stabilizers (HALS).

Experimental Protocols: Antimicrobial Efficacy of HALS in Coatings

While this compound is primarily a light stabilizer, related HALS have been investigated for other properties, such as antimicrobial activity. The following is a representative experimental protocol for evaluating the antimicrobial properties of HALS when incorporated into a lacquer film.

Objective: To determine the antimicrobial activity of a HALS-containing lacquer film against various microorganisms.

Materials:

-

Hindered Amine Light Stabilizer (e.g., a Tinuvin series HALS)

-

Polyurethane (PUR) resin (solvent-based or water-based)

-

Matting agent (e.g., silicone)

-

Polyethylene terephthalate (PET) inert surface

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile growth media

-

Incubator

-

Spectrophotometer

Methodology:

-

Preparation of Lacquer Formulations:

-

For solvent-based formulations, mix the PUR resin, matting agent, and the HALS in predetermined weight percentages. For instance, a formulation could consist of 96.9% PUR resin, 2.9% matting agent, and 0.2% this compound.

-

For water-based formulations, add the HALS to a commercial waterborne PUR dispersion to achieve the desired concentration (e.g., 0.5% m/m).

-

-

Film Casting:

-

Spread the prepared lacquer formulation onto a PET inert surface using a film applicator to a specified thickness (e.g., 90 µm).

-

Allow the films to dry completely.

-

-

Antimicrobial Testing:

-

Prepare standardized suspensions of the test microorganisms.

-

Inoculate the surface of the HALS-containing lacquer films and control films (without HALS) with the microbial suspensions.

-

Incubate the films under appropriate conditions (temperature and humidity) for a specified period (e.g., 24 hours).

-

After incubation, recover the viable microorganisms from the film surfaces.

-

Quantify the number of viable microorganisms using standard techniques such as serial dilution and plate counting, or spectrophotometric analysis.

-

-

Data Analysis:

-

Calculate the percentage reduction in microbial viability for the HALS-containing films compared to the control films.

-

Statistical analysis should be performed to determine the significance of the observed antimicrobial activity.

-

Caption: Workflow for evaluating the antimicrobial efficacy of HALS in lacquer films.

Spectroscopic Analysis of Tinuvin 123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1][2][3] It is chemically identified as Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester.[1][4] As a HALS, its primary function is not to absorb UV radiation, but to inhibit the degradation of polymers by scavenging free radicals formed during photo-oxidation. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical Structure

The chemical structure of this compound is fundamental to understanding its spectroscopic properties.

Chemical Name: Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester[1][4] CAS Number: 129757-67-1[1][4] Molecular Formula: C₄₄H₈₄N₂O₆[5]

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, as a HALS, is not a primary UV absorber. Its main role is to protect materials from the harmful effects of UV radiation by scavenging free radicals. Consequently, its UV-Vis spectrum is not expected to show strong absorption bands in the typical UV-A or UV-B regions. The performance of this compound can be significantly enhanced when used in combination with a UV absorber.[1][3]

A UV-Vis spectrum of this compound is anticipated to have low absorbance across the 200-800 nm range. Any observed absorbance would likely be due to electronic transitions within the molecule's chromophores, such as the carbonyl groups of the ester functionality.

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~210 nm | Low | n → σ* (C=O) |

Note: This is an expected characteristic based on the chemical structure. Actual values may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by absorption bands corresponding to its ester, alkane, and amine functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960 - 2850 | C-H stretching | Alkanes (-CH₃, -CH₂-) |

| 1735 - 1750 | C=O stretching | Ester |

| 1470 - 1350 | C-H bending | Alkanes (-CH₃, -CH₂-) |

| 1250 - 1000 | C-O stretching | Ester |

| 1100 - 1000 | C-N stretching | Amine |

Note: These are expected peak positions. The actual spectrum may show additional peaks and variations in intensity and exact wavenumber.

Experimental Protocols

UV-Vis Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol).

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used for sample preparation.

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Run a baseline correction to zero the instrument.

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the diluted this compound solution before filling it.

-

Place the sample cuvette in the sample beam path.

-

Scan the sample across the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Record the absorbance values at the wavelength of maximum absorption (λmax), if any.

-

Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity.

-

FTIR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell for liquids).

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Apply a small drop of liquid this compound directly onto the ATR crystal to ensure full coverage.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Spectrum:

-

With the sample on the ATR crystal, collect the sample spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the collected spectrum (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on their wavenumbers.

-

Logical Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound and provides detailed protocols for its analysis using UV-Vis and FTIR spectroscopy. While this compound is not a primary UV absorber, UV-Vis spectroscopy can be used for its quantitative analysis. FTIR spectroscopy is an invaluable tool for the qualitative identification of this compound through its characteristic functional group absorptions. The provided methodologies and expected data serve as a valuable resource for researchers and professionals working with this important hindered amine light stabilizer.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathway of Tinuvin 123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) belonging to the N-O-R (N-alkoxy) class of stabilizers.[1][2] Its chemical name is decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester.[3][4] As a low basicity aminoether, it is particularly suitable for applications in acid-catalyzed coating systems where traditional HALS may cause adverse interactions.[1][2] Understanding the thermal stability and degradation pathway of this compound is critical for predicting its performance, ensuring formulation stability, and identifying potential degradants in finished products. This guide provides a comprehensive overview of the thermal behavior of this compound, including quantitative stability data, detailed experimental methodologies for its assessment, and a proposed degradation pathway based on current scientific understanding of HALS chemistry.

Thermal Stability of this compound

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key insights into its decomposition profile.

Quantitative Thermal Stability Data

The following table summarizes the thermal stability of Tinuvin PA 123, a closely related N-O-R HALS with the same core chemical structure as this compound.[3][5] The data is derived from thermogravimetric analysis conducted under a controlled atmosphere.

| Temperature (°C) | Weight Loss (%) |

| 150 | 0.4 |

| 175 | 0.7 |

| 200 | 1.3 |

| 225 | 3.6 |

| 250 | 13.8 |

| Data obtained from TGA of the pure substance with a heating rate of 20 °C/min in air.[5] |

Experimental Protocols

Accurate assessment of the thermal stability and degradation products of this compound relies on precise and standardized experimental protocols. The following sections detail the methodologies for thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by monitoring its mass loss as it is heated.

Objective: To determine the temperature at which this compound begins to decompose and to characterize its degradation profile.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Experimental Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace.

-

Atmosphere: The furnace is purged with a continuous flow of a specified gas (e.g., dry nitrogen for an inert atmosphere or air for an oxidative environment) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).

Workflow Diagram for TGA:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a substance.

Objective: To identify the specific chemical compounds produced during the thermal degradation of this compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

Experimental Procedure:

-

Sample Preparation: A small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample holder (e.g., a quartz tube or a metal cup).

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-800 °C) in an inert atmosphere (helium). This thermal energy causes the molecule to fragment into smaller, more volatile compounds.

-

Gas Chromatography (GC) Separation: The pyrolysis products are swept by the carrier gas into the GC column. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

-

Data Analysis: The mass spectra of the degradation products are compared to spectral libraries (e.g., NIST) to identify their chemical structures.

Workflow Diagram for Py-GC/MS:

Proposed Thermal Degradation Pathway of this compound

The thermal degradation of this compound is a complex process involving multiple reaction pathways. Based on the known chemistry of HALS and related ester compounds, the degradation is initiated by the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. The primary degradation pathways are believed to involve the scission of the ester linkages and the N-O bond of the N-alkoxy group.

The proposed degradation pathway for this compound involves the following key steps:

-

Homolytic Cleavage: At elevated temperatures, the initial degradation is likely initiated by the homolytic cleavage of the N-O bond in the N-octyloxy piperidinyl moiety, forming a piperidinyl radical and an octyloxy radical. Concurrently, cleavage of the ester bond can occur.[6]

-

Radical Reactions: The generated radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and further fragmentation.

-

Formation of Stable Products: These radical reactions lead to the formation of a complex mixture of smaller, more volatile degradation products. Studies on similar hindered amine esters suggest the formation of compounds resulting from ester cleavage, scission of the C-N bonds within the piperidine ring, and reactions involving the N-alkoxy group.[6] The thermolysis of other N-tetramethylpiperidinyl esters has been shown to produce carboxylic acids and 2,2,6,6-tetramethylpiperidine.

Proposed Degradation Pathway Diagram:

Conclusion

This compound exhibits good thermal stability, with significant decomposition occurring above 200°C. Its degradation pathway is complex, involving initial homolytic cleavage of the N-O and ester bonds, followed by a cascade of radical reactions to form a variety of smaller, volatile products. A thorough understanding of these degradation mechanisms, facilitated by analytical techniques such as TGA and Py-GC/MS, is essential for optimizing formulations and ensuring the long-term performance and stability of materials protected by this compound. The provided experimental protocols serve as a robust framework for researchers to conduct their own thermal stability assessments.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Tinuvin 123 in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of formulation components is a critical cornerstone of product development. This in-depth technical guide provides a comprehensive overview of the solubility of Tinuvin 123, a widely used hindered amine light stabilizer (HALS), in common organic solvents. This document presents available quantitative data, outlines a detailed experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Core Principles of Solubility for Formulation Science

The adage "like dissolves like" is a fundamental principle in solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its chemical name bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) decanedioate, is a large organic molecule with significant non-polar character, which dictates its solubility profile. Its large alkyl chains and ester groups contribute to its affinity for organic solvents, while its limited ability to form hydrogen bonds explains its poor solubility in water.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of specific organic solvents is not extensively published in publicly available literature. However, technical data from the manufacturer provides a strong indication of its solubility characteristics.

According to technical data sheets, this compound exhibits high miscibility in most commonly used paint solvents.[1] It is also qualitatively described as being soluble in a range of organic solvents, including benzene, toluene, styrene, cyclohexane, methyl methacrylate, ethyl acetate, and ketones.[2][3]

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility ( g/100g of solution at 20°C) | Classification |

| Most Common Paint Solvents | > 50 | Highly Soluble |

| Water | < 0.01 | Insoluble |

| Benzene | Soluble | - |

| Toluene | Soluble | - |

| Styrene | Soluble | - |

| Cyclohexane | Soluble | - |

| Methyl Methacrylate | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Ketones | Soluble | - |

Illustrative Solubility of a Structurally Similar HALS: Tinuvin 770

To provide a more concrete, illustrative example of the solubility of a hindered amine light stabilizer, the following table presents quantitative data for Tinuvin 770 (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a chemically related compound. It is crucial to note that while structurally similar, the solubility of Tinuvin 770 may differ from that of this compound.

| Solvent | Solubility of Tinuvin 770 (% w/w at 20°C) |

| Acetone | 19 |

| Ethyl Acetate | 24 |

| Methanol | 38 |

| Chloroform | 45 |

| Methylene Chloride | 56 |

| Water | < 0.0006 (insoluble) |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the solubility of a substance in a given solvent.[4][5] This method is suitable for substances like this compound, which has a solubility greater than 10-2 g/L in many organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., xylene, methyl ethyl ketone, butyl acetate)

-

Analytical balance

-

Glass flasks with stoppers (e.g., 50 mL or 100 mL)

-

Constant temperature shaker bath or incubator

-

Centrifuge and centrifuge tubes (or filtration apparatus with appropriate solvent-resistant filters)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the flask.

-

Tightly stopper the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge a portion of the mixture at a high speed or filter it through a solvent-compatible filter (e.g., PTFE). This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

-

Quantification:

-

Carefully take a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the working range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

-

Reporting: The final report should include the solubility value in g/100 mL or other appropriate units, the specific solvent used, the temperature at which the measurement was performed, and details of the analytical method.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in the formulation process. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting a solvent for this compound based on solubility and other key formulation parameters.

Caption: Workflow for this compound Solvent Selection.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is limited, the provided information and experimental protocol will enable researchers and formulation scientists to make informed decisions in their development processes.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Tinuvin 123

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of Tinuvin 123, a sterically hindered amine light stabilizer, in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is the trade name for the chemical Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester |

| CAS Number | 129757-67-1[1][4] |

| Molecular Formula | C₄₄H₈₄N₂O₆[4][5] |

| Molecular Weight | 737.15 g/mol [4] |

| Appearance | Clear, slightly yellow liquid[1][2] |

| Physical State | Liquid[6][7] |

| Odor | Odorless[6] |

| Density | 0.97 g/cm³ at 20°C[1][2] |

| Viscosity | 2,900 - 3,100 cps at 20°C[1][2] |

| Flash Point | >230 °F (>110 °C)[4] |

| Boiling Point | 678.4 °C[5] |

| Vapor Pressure | 2.94E-18 mmHg at 25°C[5] |

| Water Solubility | < 6 mg/L at 20 °C[6][7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification and does not require a hazard warning label.[6][7] However, it is crucial to handle it with the care afforded to all laboratory chemicals. Some sources indicate it may be harmful to aquatic life with long-lasting effects.[5]

Acute Toxicity:

-

Oral: Virtually nontoxic after a single ingestion.[6][7] LD50 (rat, oral) > 2000 mg/kg.[8]

-

Dermal: Virtually nontoxic after a single skin contact.[6][7]

Irritation and Sensitization:

-

Sensitization: Not a skin sensitizer.[8]

Chronic Toxicity:

-

Carcinogenicity: None of the components in this product at concentrations greater than 0.1% are listed by IARC, NTP, OSHA, or ACGIH as a carcinogen.[6]

-

Reproductive Toxicity: Based on its ingredients, there is no suspicion of a toxic effect on reproduction.[6][7]

-

Teratogenicity: Based on available data, the classification criteria are not met.[6][7]

Personal Protective Equipment (PPE) and Handling Procedures

Proper handling and the consistent use of appropriate PPE are paramount to ensuring safety in the laboratory.

Personal Protective Equipment

The following PPE is recommended when handling this compound:[6][7]

-

Eye Protection: Safety glasses with side-shields are required.[6][7]

-

Hand Protection: Wear chemical-resistant protective gloves.[6][7]

-

Respiratory Protection: If ventilation is inadequate, wear respiratory protection. For vapor or aerosol release, respiratory protection is necessary.[6][7]

-

Body Protection: Body protection should be chosen based on the level of activity and exposure.[6][7]

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[6][7] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Keep the container tightly closed and dry. Store in a cool place.[6] Incompatible materials to avoid are strong acids, strong bases, and strong oxidizing agents.[6][7]

Emergency Procedures and First Aid

In the event of exposure or a spill, follow these procedures:

-

General Advice: Remove contaminated clothing immediately.

-

If Inhaled: Move the person to fresh air and keep them calm. Seek medical attention.

-

If on Skin: Rinse the skin immediately with plenty of water for 15-20 minutes. If irritation develops, seek medical attention.

-

If in Eyes: Hold the eyes open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.

-

If Swallowed: Rinse the mouth and then drink 200-300 ml of water. Do not induce vomiting. Immediate medical attention is required.

Accidental Release Measures:

-

For large amounts, pump off the product.[6]

-

For residues, pick up with a suitable absorbent material and dispose of it in accordance with regulations.[6]

-

Contain contaminated water/firefighting water. Do not discharge into drains, surface waters, or groundwater.[6]

Toxicological and Ecotoxicological Data

A summary of the key toxicological and ecotoxicological data for this compound is presented in Table 2.

Table 2: Toxicological and Ecotoxicological Data for this compound

| Test | Organism | Result | Guideline |

| Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg[8] | - |

| Skin Irritation | Rabbit | No irritation[8] | OECD 404 |

| Eye Irritation | Rabbit | No irritation[8] | OECD 405 |

| Skin Sensitization | Guinea Pig | Negative[8] | - |

| Acute Fish Toxicity | Brachydanio rerio (Zebra Fish) | LC50 (96 h) > 58 mg/l[6][7] | OECD 203 |

| Acute Invertebrate Toxicity | Daphnia magna | EC50 (48 h) > 100 mg/l[6][7] | OECD 202 |

| Algal Growth Inhibition | Scenedesmus subspicatus | EC50 (72 h) > 2 mg/l[6] | OECD 201 |

| Toxicity to Microorganisms | Activated sludge | EC50 (3 h) > 100 mg/l[6] | OECD 209 |

| Biodegradability | - | Not readily biodegradable (19% CO2 formation in 28 days)[6] | OECD 301B |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the toxicological and ecotoxicological data table.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[4]

-

Test Organism: Typically Zebra Fish (Brachydanio rerio) or other recommended species.[9]

-

Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group.[4] At least seven fish are used per concentration.[4]

-

Exposure Duration: 96 hours.[4]

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[4]

-

Endpoint: The LC50 is calculated by plotting the percentage of mortality against the concentration.[4]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50).[6][10]

-

Test Organism: Daphnia magna, less than 24 hours old.[5][10]

-

Test Design: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours.[10] At least 20 animals are used for each concentration, divided into four groups of five.[10]

-

Exposure Duration: 48 hours.[10]

-

Observations: Immobilization (inability to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.[5]

-

Endpoint: The EC50 at 48 hours is calculated.[10]

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.[1]

-

Test Organism: Exponentially growing cultures of a selected species of green algae (e.g., Scenedesmus subspicatus or Pseudokirchneriella subcapitata).[11][12]

-

Test Design: Algal cultures are exposed to at least five concentrations of the test substance in batch cultures, with three replicates per concentration.[13]

-

Observations: Algal growth (biomass) is measured at least daily.[13]

-

Endpoint: The EC50, the concentration causing a 50% reduction in growth rate or yield compared to the control, is determined.[14]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test assesses the potential of a substance to cause skin irritation or corrosion.[2]

-

Test Animal: Albino rabbit.[2]

-

Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the animal's skin for 4 hours.[2][8] An untreated skin area serves as a control.[2]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[2]

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant.[2]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.[7]

-

Test Animal: Albino rabbit.[7]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye.[7] The other eye serves as a control.[7]

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[7]

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's irritation potential.[7]

OECD Guideline 301B: Ready Biodegradability - CO₂ Evolution Test

This test screens chemicals for ready biodegradability in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.[15]

-

Method: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[15]

-

Measurement: The amount of CO₂ evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.[16]

-

Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[15]

Visualized Workflows and Relationships

To further aid in the safe handling and understanding of this compound, the following diagrams illustrate key processes and concepts.

Caption: Workflow for responding to a this compound spill.

Caption: Decision-making workflow for selecting appropriate PPE.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. oecd.org [oecd.org]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 10. oecd.org [oecd.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. oecd.org [oecd.org]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 15. oecd.org [oecd.org]

- 16. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tinuvin 123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin 123, chemically identified as decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)piperidin-4-yl) ester (CAS No. 129757-67-1), is a liquid hindered amine light stabilizer (HALS). It belongs to the N-O-R HALS class, characterized by an amino-ether functionality.[1] This composition imparts low basicity, preventing adverse interactions with acidic components in formulations like coatings.[1] this compound is widely utilized in various industrial applications, including automotive and industrial coatings, decorative paints, and wood stains, to protect materials from degradation induced by UV radiation.[1] Its primary function is to scavenge free radicals generated during photo-oxidation, thereby preserving the integrity and appearance of the materials it is incorporated into. Understanding the environmental fate and biodegradability of this compound is crucial for assessing its overall environmental impact and ensuring its safe and sustainable use.

Environmental Fate and Ecotoxicity Profile

The environmental fate of a chemical substance encompasses its transport, transformation, and degradation in various environmental compartments. For this compound, the available data provides insights into its biodegradability, aquatic toxicity, and potential for bioaccumulation.

Biodegradability

The biodegradability of this compound has been assessed using the OECD 301B Ready Biodegradability: CO2 Evolution Test. The results indicate that the substance is not readily biodegradable , with a degradation of 19% over a 28-day period. This suggests a potential for persistence in the environment.

Ecotoxicity in Aquatic Environments

The ecotoxicity of this compound has been evaluated for various aquatic organisms, including fish, daphnia, algae, and microorganisms. The results, summarized in the table below, indicate a low level of acute toxicity to the tested aquatic species.

Data Presentation: Quantitative Environmental Data for this compound

| Parameter | Test Guideline | Species | Endpoint | Result | Classification |

| Biodegradability | OECD 301B | Activated sludge, domestic | % Degradation (28d) | 19% | Not readily biodegradable |

| Acute Fish Toxicity | OECD 203 | Brachydanio rerio (Zebra fish) | LC50 (96h) | > 58 mg/L | Not acutely harmful to fish |

| Acute Daphnia Toxicity | OECD 202 | Daphnia magna | EC50 (48h) | > 100 mg/L | Not acutely harmful to daphnia |

| Algal Growth Inhibition | OECD 201 | Scenedesmus subspicatus | EC50 (72h) | > 2 mg/L | Not acutely harmful to algae |

| Toxicity to Microorganisms | OECD 209 | Activated sludge | EC50 (3h) | > 100 mg/L | Low toxicity to microorganisms |

Bioaccumulation

While a specific bioaccumulation study according to OECD 305 has not been identified in the public domain, the available Safety Data Sheet for this compound states that it "does not significantly accumulate in organisms". However, without a quantitative Bioconcentration Factor (BCF), a definitive assessment of the bioaccumulation potential remains a data gap.

Data Gaps

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the environmental fate and ecotoxicity assessment of this compound. These are based on the standardized OECD test guidelines.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test method is designed to evaluate the potential for a chemical substance to be readily biodegraded by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in the dark under aerobic conditions. The degradation of the test substance is followed by the measurement of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.

Methodology:

-

Preparation of Test Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

-

Inoculum: The inoculum is typically derived from the activated sludge of a domestic wastewater treatment plant.

-

Test Setup: The test is conducted in sealed vessels containing the mineral medium, the test substance at a known concentration, and the inoculum. Control vessels containing only the inoculum and the mineral medium are run in parallel to determine the background CO2 evolution. A reference substance with known biodegradability is also tested to ensure the validity of the test system.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

-

CO2 Measurement: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or by using an infrared CO2 analyzer.

-

Data Analysis: The cumulative amount of CO2 produced is plotted against time. The percentage of biodegradation is calculated based on the net CO2 production from the test substance relative to its theoretical CO2 production (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test.

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a period of 96 hours. The mortality of the fish is observed at regular intervals.

Methodology:

-

Test Organism: A recommended fish species, such as the Zebra fish (Brachydanio rerio), is used.

-

Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (e.g., temperature, pH, dissolved oxygen).

-

Exposure: Fish are exposed to a range of concentrations of the test substance. A control group is maintained in water without the test substance.

-

Observation: The number of dead fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis or a moving average method.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, which are small freshwater crustaceans.

Principle: Young daphnids (Daphnia magna) are exposed to the test substance for 48 hours. The endpoint is immobilization, which is defined as the inability of the daphnids to swim.

Methodology:

-

Test Organism: Neonates of Daphnia magna (less than 24 hours old) are used.

-

Test Conditions: The test is performed in a defined aqueous medium under controlled temperature and light conditions.

-

Exposure: Daphnids are exposed to a series of concentrations of the test substance. A control group is maintained in the test medium alone.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

OECD 209: Activated Sludge, Respiration Inhibition Test

This test evaluates the inhibitory effect of a substance on the respiration rate of microorganisms in activated sludge.

Principle: Activated sludge is exposed to the test substance for a short period (typically 3 hours). The rate of oxygen consumption (respiration) is measured and compared to that of a control sample without the test substance.

Methodology:

-

Inoculum: Activated sludge is collected from a domestic wastewater treatment plant.

-

Test Setup: The test is carried out in vessels containing the activated sludge, a synthetic sewage substrate, and various concentrations of the test substance.

-

Exposure: The mixture is aerated and incubated for a defined period.

-

Respiration Measurement: The oxygen consumption rate is measured using an oxygen electrode or a respirometer.

-

Data Analysis: The percentage of respiration inhibition is calculated for each test concentration relative to the control. The EC50 (the concentration causing 50% inhibition of respiration) is then determined.

Mandatory Visualizations

Caption: Experimental workflow for the OECD 301B biodegradability test.

Caption: Conceptual diagram of potential environmental fate pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Tinuvin® 123 into Acrylic Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Tinuvin® 123, a hindered amine light stabilizer (HALS), into acrylic resin formulations. The following protocols and data are intended to assist researchers in enhancing the durability and performance of acrylic-based materials against photodegradation.

Introduction to Tinuvin® 123

Tinuvin® 123 is a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality.[1] Its low basicity makes it particularly suitable for acid-catalyzed coating systems and formulations containing acidic pigments, as it prevents undesirable interactions that can compromise the stability of the final product.[2][3][4][5][6] Tinuvin® 123 is effective in minimizing paint defects such as cracking, gloss reduction, and chalking in clear and pigmented coatings.[1][2][4][5][6] For optimal performance, especially in exterior applications, it is highly recommended to use Tinuvin® 123 in synergy with a UV absorber (UVA).[1]

Mechanism of Action: The Denisov Cycle

Hindered Amine Light Stabilizers (HALS) like Tinuvin® 123 function by scavenging free radicals that are generated within the polymer matrix upon exposure to UV radiation.[7] This mechanism, known as the Denisov Cycle, is a regenerative process where the HALS is not consumed but is reformed, allowing for long-term protection.[8][9] The cycle involves the oxidation of the HALS to a stable nitroxyl radical, which then traps the polymer alkyl and peroxy radicals, preventing their propagation and the subsequent degradation of the polymer.[7][8][9]

Caption: Simplified Denisov Cycle for HALS.

Quantitative Performance Data

The following tables summarize the expected performance of a standard clear acrylic resin formulation when subjected to accelerated weathering tests. The data illustrates the performance of an unstabilized formulation, a formulation stabilized with Tinuvin® 123 alone, and a formulation stabilized with a synergistic blend of Tinuvin® 123 and a UV absorber (e.g., Tinuvin® 400).

Table 1: Gloss Retention (%) after Accelerated Weathering

| Formulation | 500 hours | 1000 hours | 1500 hours | 2000 hours |

| Unstabilized Acrylic Resin | 85 | 60 | 35 | 15 |

| + 1.0% Tinuvin® 123 | 92 | 80 | 68 | 55 |

| + 1.0% Tinuvin® 123 + 1.5% UVA | 98 | 95 | 90 | 85 |

Table 2: Color Change (ΔE*ab) after Accelerated Weathering

| Formulation | 500 hours | 1000 hours | 1500 hours | 2000 hours |

| Unstabilized Acrylic Resin | 1.5 | 3.2 | 5.8 | 8.5 |

| + 1.0% Tinuvin® 123 | 0.8 | 1.8 | 3.0 | 4.5 |

| + 1.0% Tinuvin® 123 + 1.5% UVA | 0.3 | 0.7 | 1.2 | 1.8 |

Note: The data presented are representative values based on typical performance and may vary depending on the specific acrylic resin, substrate, and weathering conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of acrylic resin formulations incorporating Tinuvin® 123.

Materials and Equipment

-

Acrylic Resin: Solvent-based or waterborne acrylic polymer/copolymer.

-

Solvents: Appropriate for the chosen acrylic resin (e.g., xylene, butyl acetate for solvent-based; water for waterborne).

-

Tinuvin® 123: Liquid HALS. For waterborne systems, Tinuvin® 123-DW ECO is recommended.

-

UV Absorber (Optional but Recommended): e.g., Tinuvin® 400 or other compatible UVA.

-

Substrates: Standard test panels (e.g., steel, aluminum, or wood).

-

Laboratory Mixer: High-speed disperser or magnetic stirrer.

-

Film Applicator: Bird-type or drawdown bar for uniform film thickness.

-

Accelerated Weathering Chamber: Xenon arc or QUV type.

-

Glossmeter: For measuring specular gloss at 20° and 60°.

-

Spectrocolorimeter: For measuring color change (ΔE*ab).

Formulation Preparation Workflow

Caption: Experimental workflow for formulation and testing.

Step-by-Step Formulation Protocol

-

Resin Preparation: In a suitable mixing vessel, weigh the acrylic resin and the required amount of solvent. Mix at low speed until the resin is fully dissolved and the solution is homogeneous.

-

Stabilizer Addition: While maintaining agitation, slowly add the pre-weighed amount of Tinuvin® 123 to the resin solution. If a UV absorber is being used, it can be added before or after the Tinuvin® 123. The recommended concentration for Tinuvin® 123 is typically between 0.5% and 2.0% based on the solid binder content.

-

Homogenization: Increase the mixing speed and continue to agitate for 15-30 minutes to ensure the complete and uniform dispersion of the stabilizers.

-

Viscosity Adjustment: If necessary, adjust the viscosity of the formulation with additional solvent to achieve the desired application properties.

-

Application: Apply the formulated coating to clean, dry test panels using a film applicator to achieve a consistent dry film thickness (e.g., 40-50 µm).

-

Curing: Cure the coated panels as per the acrylic resin manufacturer's guidelines. This may involve air drying or oven curing at a specific temperature and time.

Accelerated Weathering and Performance Evaluation

-

Initial Measurements: Before exposure, measure the initial 20° and 60° gloss and the CIE Lab* color values of the cured coatings.

-

Accelerated Weathering: Place the panels in an accelerated weathering chamber. A common test cycle involves alternating periods of UV exposure, heat, and moisture. For example, the SAE J1960 or ASTM G155 standards for xenon arc exposure can be followed.

-

Periodic Evaluation: At regular intervals (e.g., every 500 hours), remove the panels from the chamber and allow them to equilibrate to ambient conditions.

-

Performance Measurement: Measure the gloss and color of the exposed panels.

-

Data Analysis: Calculate the percent gloss retention and the color difference (ΔE*ab) relative to the initial measurements.

Safety and Handling

Always refer to the Material Safety Data Sheet (MSDS) for Tinuvin® 123 before use. Handle the product in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The incorporation of Tinuvin® 123, particularly in combination with a suitable UV absorber, significantly enhances the weatherability of acrylic resin formulations. This leads to improved gloss retention and color stability, thereby extending the service life of the final product. The provided protocols offer a framework for the systematic evaluation of Tinuvin® 123 in your specific acrylic resin system.

References

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Acrylic Resin Gloss Retention for Architectural Applications [eureka.patsnap.com]

- 4. US6087413A - UV curable clearcoat compositions and process - Google Patents [patents.google.com]

- 5. songwon.com [songwon.com]

- 6. ulprospector.com [ulprospector.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes: Enhancing the Durability of Polyurethane Clear Coats on Wood with Tinuvin® 123

Introduction

Tinuvin® 123, a liquid hindered amine light stabilizer (HALS) of the amino-ether class, is a highly effective additive for protecting polyurethane clear coats on wood from degradation caused by UV radiation.[1][2][3] Its primary function is to scavenge free radicals that are formed during the photo-oxidation of the polymer binder, thereby preserving the coating's aesthetic and protective qualities.[4][5] A key feature of Tinuvin® 123 is its low basicity, which prevents undesirable interactions with acidic components often found in coating formulations, such as catalysts, making it particularly suitable for acid-catalyzed and two-component (2K) polyurethane systems.[1][2]

These application notes provide researchers and coating scientists with a comprehensive guide to incorporating Tinuvin® 123 into 2K solvent-borne polyurethane clear coats for wood substrates. The document outlines a model formulation, detailed experimental protocols for performance evaluation, and representative data illustrating the expected benefits.

Mechanism of Protection

Unlike UV absorbers, which block UV radiation, HALS like Tinuvin® 123 function by inhibiting polymer degradation. They operate via a cyclic mechanism, often referred to as the Denisov Cycle, where they trap and deactivate free radicals (R•) and peroxy radicals (ROO•) that are generated within the coating upon exposure to light and heat.[5] This process regenerates the HALS, allowing a small amount of the additive to provide long-term protection against defects such as gloss reduction, cracking, and chalking.[2][5] For optimal performance in clear coats, a synergistic combination with a UV absorber (UVA) is strongly recommended.[1][6] The UVA provides primary protection by filtering out damaging UV radiation, while Tinuvin® 123 neutralizes any radicals that may still form, offering comprehensive protection for both the coating and the underlying wood substrate.

Formulation Guidelines

The following model formulation is provided as a starting point for a 2K acrylic polyurethane clear topcoat for wood furniture or cabinetry. The concentrations of Tinuvin® 123 and the recommended UV absorber are based on the total resin solids.

Table 1: Model Formulation for a 2K Polyurethane Wood Clear Coat

| Component A: Polyol Resin | Function | Weight % |

| Acrylic Polyol (e.g., 70% solids in n-butyl acetate) | Primary Binder | 60.0 |

| Leveling Agent | Surface Properties | 0.5 |

| Defoamer | Application Aid | 0.3 |

| n-Butyl Acetate | Solvent | 15.0 |

| Xylene | Solvent | 10.0 |

| Light Stabilizer Package | ||

| Tinuvin® 123 | HALS | 0.7 (1.5% on solids) |

| Tinuvin® 1130 | UV Absorber | 0.9 (2.0% on solids) |

| Component B: Isocyanate Hardener | Function | Weight % |

| Hexamethylene diisocyanate (HDI) based polyisocyanate | Cross-linker | 12.6 |

| Total | 100.0 |

Note: The NCO:OH ratio should be optimized for the specific polyol and isocyanate used, typically around 1.05:1. The amount of light stabilizers should be determined in laboratory trials; typical ranges are 0.5-2.0% for Tinuvin® 123 and 1.0-3.0% for a UVA, based on resin solids.[1]

Experimental Protocols

This section details the methodology for preparing, applying, and evaluating the performance of the polyurethane clear coat.

Panel Preparation

-

Substrate: Use standard flat-grained pine or maple wood panels, approximately 150 x 75 x 10 mm.

-

Sanding: Sand the panels progressively with 120-grit and then 180-grit sandpaper to achieve a smooth, uniform surface.

-

Cleaning: Remove all dust and debris from the panel surface using compressed air and a tack cloth.

-

Conditioning: Condition the panels for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) prior to coating.

Coating Application and Curing

-

Preparation: Prepare two versions of the clear coat from Table 1: a "Control" formulation without any light stabilizers and a "Stabilized" formulation containing Tinuvin® 123 and Tinuvin® 1130.

-

Mixing: For each formulation, thoroughly mix the components of Part A. Just prior to application, add Part B (Isocyanate) and mix gently but thoroughly. Allow an induction time of 10-15 minutes.

-

Application: Apply the coating to the conditioned wood panels using a spray gun or a doctor blade to achieve a consistent dry film thickness (DFT) of 40 ± 5 µm.

-

Curing: Allow the coated panels to flash-off for 15-20 minutes at ambient temperature. Subsequently, cure the panels for 7 days at standard conditions (23 ± 2°C, 50 ± 5% RH) before testing.

Performance Testing

-

Accelerated Weathering:

-

Apparatus: QUV Accelerated Weathering Tester.

-